molecular formula C12H9FOS B8379696 5-(2-Fluoro-benzyl)-thiophene-2-carbaldehyde

5-(2-Fluoro-benzyl)-thiophene-2-carbaldehyde

Cat. No.: B8379696
M. Wt: 220.26 g/mol
InChI Key: CGDRKQIYWFMMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Fluoro-benzyl)-thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C12H9FOS and its molecular weight is 220.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9FOS

Molecular Weight

220.26 g/mol

IUPAC Name

5-[(2-fluorophenyl)methyl]thiophene-2-carbaldehyde

InChI

InChI=1S/C12H9FOS/c13-12-4-2-1-3-9(12)7-10-5-6-11(8-14)15-10/h1-6,8H,7H2

InChI Key

CGDRKQIYWFMMBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=C(S2)C=O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(5-(2-Fluoro-benzyl)-thiophen-2-yl)-[1,3]dioxolane described in Preparation Example 122 (4.33 g, 16.4 mmol) was dissolved in a mixture solvent of methanol (40 mL) and water (10 mL), 1N hydrochloric acid (20 mL) was added thereto, followed by stirring at room temperature for 1 hour. An aqueous solution of saturated sodium bicarbonate was added to the reaction solution at 0° C., which was then extracted with ethyl acetate, the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo, the residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1), and the title compound (3.54 g, 16.1 mmol, 98%) was obtained as a light yellow oil.
Name
2-(5-(2-Fluoro-benzyl)-thiophen-2-yl)-[1,3]dioxolane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 122
Quantity
4.33 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
98%

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